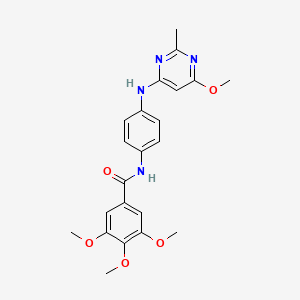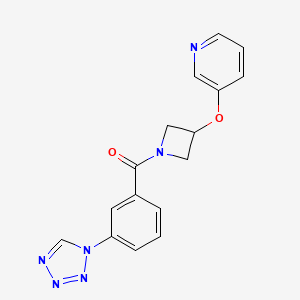
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14N6O2 and its molecular weight is 322.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with xanthine oxidase by forming a hydrogen bond between the tetrazole moiety of the compound and the Asn768 residue of xanthine oxidase . This interaction inhibits the activity of xanthine oxidase, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase by this compound affects the purine catabolism pathway. This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid levels .
Pharmacokinetics
The compound’s high potency against xanthine oxidase suggests that it may have favorable bioavailability .
Result of Action
The primary molecular effect of this compound is the inhibition of xanthine oxidase, which leads to a decrease in uric acid production . This can have several cellular effects, including a reduction in the formation of uric acid crystals, which are associated with gout and other types of arthritis .
特性
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGRGIWCQLQEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
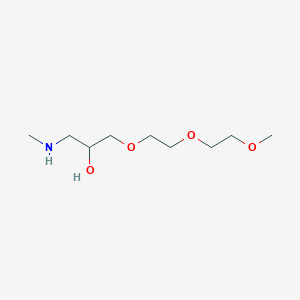
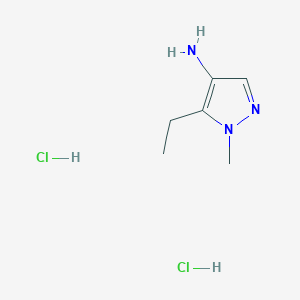

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
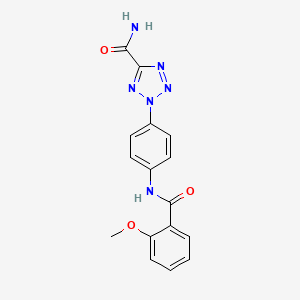
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)
![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)

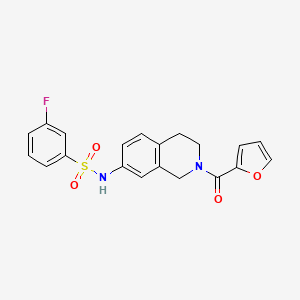
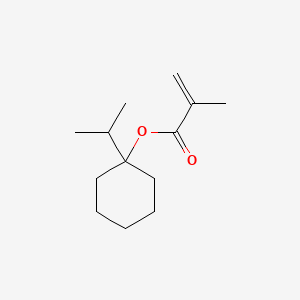
![1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2974577.png)
